Pantoprazole sulfide
Pantoprazole sulfide
Pantoprazole sulfide is a metabolite of the gastric H+/K+ ATPase pump inhibitor pantoprazole. Pantoprazole is metabolized by the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4 to form pantoprazole sulfide.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Pantoprazole sulfide is a metabolite of the gastric H
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Pantoprazole sulfide is a metabolite of the gastric H
Brand Name:
Vulcanchem
CAS No.:
102625-64-9
VCID:
VC20775344
InChI:
InChI=1S/C16H15F2N3O3S/c1-22-13-5-6-19-12(14(13)23-2)8-25-16-20-10-4-3-9(24-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)
SMILES:
COC1=C(C(=NC=C1)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Molecular Formula:
C16H15F2N3O3S
Molecular Weight:
367.4 g/mol
Pantoprazole sulfide
CAS No.: 102625-64-9
Cat. No.: VC20775344
Molecular Formula: C16H15F2N3O3S
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pantoprazole sulfide is a metabolite of the gastric H+/K+ ATPase pump inhibitor pantoprazole. Pantoprazole is metabolized by the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4 to form pantoprazole sulfide. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Pantoprazole sulfide is a metabolite of the gastric H |
|---|---|
| CAS No. | 102625-64-9 |
| Molecular Formula | C16H15F2N3O3S |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]-1H-benzimidazole |
| Standard InChI | InChI=1S/C16H15F2N3O3S/c1-22-13-5-6-19-12(14(13)23-2)8-25-16-20-10-4-3-9(24-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21) |
| Standard InChI Key | UKILEIRWOYBGEJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=NC=C1)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC |
| Canonical SMILES | COC1=C(C(=NC=C1)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC |
| Appearance | Assay:≥98%A crystalline solid |
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